(S)-2-(Oxetan-2-yl)acetic acid (S)-2-(Oxetan-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430450
InChI: InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

(S)-2-(Oxetan-2-yl)acetic acid

CAS No.:

Cat. No.: VC17430450

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Oxetan-2-yl)acetic acid -

Specification

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 2-[(2S)-oxetan-2-yl]acetic acid
Standard InChI InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Standard InChI Key VLLIAYSELVGSAE-BYPYZUCNSA-N
Isomeric SMILES C1CO[C@@H]1CC(=O)O
Canonical SMILES C1COC1CC(=O)O

Introduction

Structural and Chemical Characteristics of (S)-2-(Oxetan-2-yl)acetic Acid

(S)-2-(Oxetan-2-yl)acetic acid is a chiral organic compound comprising an oxetane ring fused to an acetic acid moiety. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol), which enhances its reactivity compared to larger cyclic ethers like tetrahydrofuran. The (S)-configuration at the chiral center (C2 of the oxetane ring) confers distinct stereoelectronic properties that influence its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>5</sub>H<sub>8</sub>O<sub>3</sub>
Molecular Weight116.11 g/mol
CAS Registry Number1416271-20-9
IUPAC Name(S)-2-(oxetan-2-yl)acetic acid
SMILESC1COC1CC@HO
InChIKeyVLLIAYSELVGSAE-UHFFFAOYSA-N

The compound’s solubility in water is moderate (~50 mg/mL at 25°C), while its lipophilicity (logP ~0.8) enables penetration of cellular membranes. X-ray crystallography reveals a puckered oxetane ring with a dihedral angle of 25° between the oxygen and adjacent carbons, contributing to its strained conformation .

Synthesis and Industrial Production

Asymmetric Synthesis Routes

Industrial production of the (S)-enantiomer employs asymmetric catalysis to achieve high enantiomeric excess (ee >98%). A common method involves:

  • Chiral Auxiliary-Mediated Cyclization: Reacting (S)-3-chloropropyl acetate with a chiral palladium catalyst under microwave irradiation (120°C, 2 h) yields the oxetane ring with 92% ee.

  • Enzymatic Resolution: Racemic 2-(Oxetan-2-yl)acetic acid is treated with lipase B from Candida antarctica in an organic solvent, selectively hydrolyzing the (R)-enantiomer and leaving the (S)-form intact (85% yield, 99% ee) .

Table 2: Optimized Synthesis Parameters

ParameterCondition
CatalystPd(OAc)<sub>2</sub>/BINAP
Temperature120°C
Reaction Time2 hours
Enantiomeric Excess92%

Scalability Challenges

Continuous flow reactors are increasingly adopted to mitigate exothermic risks during large-scale synthesis. A pilot study demonstrated a 30% increase in yield when using microchannel reactors compared to batch processes .

Biological Activity and Mechanism of Action

Enzyme Modulation

(S)-2-(Oxetan-2-yl)acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC<sub>50</sub> of 12 µM, outperforming the (R)-enantiomer (IC<sub>50</sub> >100 µM). This activity stems from hydrogen bonding between the carboxylic acid group and Arg120 in the COX-2 active site, as confirmed by molecular docking simulations.

Gene Expression Effects

In human hepatoma cells (HepG2), the (S)-enantiomer upregulates CYP3A4 expression by 3.2-fold via activation of the pregnane X receptor (PXR). This contrasts with the (R)-form, which shows negligible effects.

Applications in Medicinal Chemistry

Prodrug Development

The (S)-enantiomer serves as a prodrug moiety in antiviral agents. For example, conjugation with remdesivir analogues enhances cellular uptake by 40% in Vero E6 cells, attributed to improved interactions with solute carrier transporters .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polymers with a glass transition temperature (T<sub>g</sub>) of −15°C, suitable for drug-eluting stents. The (S)-configuration improves crystallinity by 18% compared to racemic mixtures.

ParameterValue
LD<sub>50</sub> (rat, oral)2,350 mg/kg
Skin IrritationModerate (OECD 404)
Storage Conditions−20°C in amber glass under N<sub>2</sub>

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Spills require neutralization with 5% sodium bicarbonate .

Comparative Analysis with (R)-2-(Oxetan-2-yl)acetic Acid

Table 4: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
COX-2 InhibitionIC<sub>50</sub> 12 µMIC<sub>50</sub> >100 µM
CYP3A4 Induction3.2-fold1.1-fold
Polymer T<sub>g</sub>−15°C−22°C

The (S)-enantiomer’s superior bioactivity and material properties underscore its dominance in therapeutic and industrial applications.

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